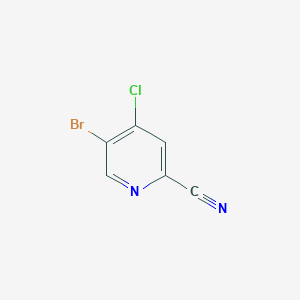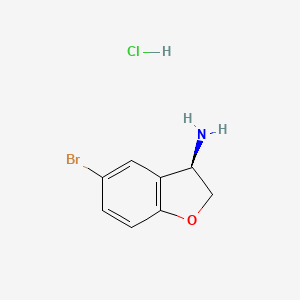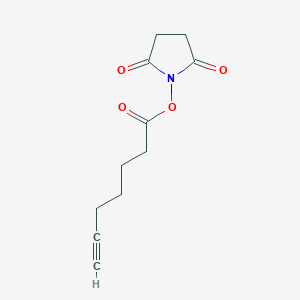
5-Bromo-4-chloropicolinonitrile
説明
科学的研究の応用
-
Synthesis and Chemical Transformation
- Application : 4-Bromo-2-chlorotoluene, a compound related to 5-Bromo-4-chloropicolinonitrile, has been synthesized using a method involving reduction, diazotization, and Sandmeyer reaction.
- Method : The method involves reduction, diazotization, and Sandmeyer reaction.
- Results : This provides an insight into the chemical transformation possibilities of bromo-chloro nitriles.
-
Photosynthesis Inhibition Studies
- Application : Compounds similar to 5-Bromo-4-chloropicolinonitrile, like bromoxynil, have been studied for their effects on photosynthesis, particularly their impact on CO2 fixation and fluorescence properties in plants.
- Method : The method involves studying the impact of these compounds on CO2 fixation and fluorescence properties in plants.
- Results : The results of these studies are not specified in the source.
-
Herbicide Resistance in Transgenic Plants
- Application : Research on bromoxynil, a related compound, demonstrates how transgenic plants can be engineered for resistance to herbicides.
- Method : The method involves engineering transgenic plants for resistance to herbicides.
- Results : The results could have implications for the use of 5-Bromo-4-chloropicolinonitrile in agricultural settings.
-
Metabolic Studies
- Application : Studies on similar compounds provide insights into the metabolic pathways and transformation products in biological systems.
- Method : The method involves studying the metabolic pathways and transformation products in biological systems.
- Results : This is crucial for understanding the environmental and health impacts of these chemicals.
-
Herbicide Assays in Biological Specimens
- Application : The detection and measurement of related benzonitrile herbicides, like bromoxynil, in various biological specimens are important for diagnosing acute poisoning.
- Method : The method involves detecting and measuring related benzonitrile herbicides in various biological specimens.
- Results : This can also be relevant for monitoring and managing the safety aspects of 5-Bromo-4-chloropicolinonitrile.
- Radiosensitizers
- Application : Molecules similar to 5-Bromo-4-chloropicolinonitrile have been proposed as radiosensitizers . Radiosensitizers are drugs that make tumor cells more sensitive to radiation therapy, thereby enhancing the effectiveness of the treatment .
- Method : The method involves studying the effects of these molecules on tumor cells when exposed to radiation .
- Results : The results could potentially lead to more effective radiation therapies for cancer .
- Radiosensitizers
- Application : Molecules similar to 5-Bromo-4-chloropicolinonitrile have been proposed as radiosensitizers . Radiosensitizers are drugs that make tumor cells more sensitive to radiation therapy, thereby enhancing the effectiveness of the treatment .
- Method : The method involves studying the effects of these molecules on tumor cells when exposed to radiation .
- Results : The results could potentially lead to more effective radiation therapies for cancer .
Safety And Hazards
特性
IUPAC Name |
5-bromo-4-chloropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-5-3-10-4(2-9)1-6(5)8/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTOPSRIDSCHBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1Cl)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloropicolinonitrile | |
CAS RN |
1256790-41-6 | |
| Record name | 5-bromo-4-chloropyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde](/img/structure/B1446901.png)



![5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1446906.png)